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Cat. No.: B8528689 Get Quote

Application Note: Synthesis of 3,3-Diphenyl-2-
butanone
Introduction and Synthetic Strategy
3,3-Diphenyl-2-butanone is a ketone derivative with a quaternary carbon center substituted

with two phenyl groups and a methyl group, adjacent to a carbonyl. The synthesis of such

sterically hindered ketones requires careful strategic planning. While the acetoacetic ester

synthesis is a cornerstone of ketone synthesis, allowing for the α-alkylation of an acetone

equivalent, its direct application for a target with three α-substituents, such as 3,3-diphenyl-2-
butanone, is not chemically feasible. The α-carbon of ethyl acetoacetate possesses only two

acidic protons, permitting a maximum of two substitutions.

This guide, therefore, addresses this synthetic challenge by first clarifying the limitations of the

acetoacetic ester pathway for this specific target. It then presents a robust and well-

documented two-step alternative protocol for the synthesis of 3,3-diphenyl-2-butanone. This

validated method proceeds via the photochemical dimerization of benzophenone to form an

intermediate 1,2-diol (benzopinacol), followed by an acid-catalyzed pinacol rearrangement to

yield the final product. This approach is a classic example of generating a complex carbon

skeleton through a molecular rearrangement.[1][2]
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The acetoacetic ester synthesis is a powerful method for producing α-mono- and α,α-

disubstituted acetones. The reaction sequence involves the deprotonation of the acidic α-

carbon of ethyl acetoacetate, followed by nucleophilic substitution (SN2) with an alkyl halide,

and finally, hydrolysis and decarboxylation.

The core issue in applying this method to synthesize 3,3-diphenyl-2-butanone (CH₃-CO-

C(Ph)₂-CH₃) is the substitution pattern. The target molecule has a methyl group, and two

phenyl groups attached to the α-carbon of the acetone core. Ethyl acetoacetate (CH₃-CO-CH₂-

COOEt) only has two replaceable protons on its α-carbon. Therefore, it is impossible to

introduce three substituents at this position using the standard acetoacetic ester synthesis

protocol.

Figure 1. Impossibility of forming 3,3-diphenyl-2-butanone via direct acetoacetic ester

synthesis.

Validated Protocol: Synthesis via Pinacol
Rearrangement
This section details a reliable two-step procedure for the laboratory-scale synthesis of 3,3-
diphenyl-2-butanone. The overall workflow involves the photochemical synthesis of the

benzopinacol intermediate, followed by its acid-catalyzed rearrangement.

Figure 2. Overall workflow for the synthesis of 3,3-diphenyl-2-butanone.

Part A: Photochemical Synthesis of Benzopinacol
This step utilizes the photochemical reduction of benzophenone in the presence of a hydrogen

donor, isopropanol, to form the 1,2-diol, benzopinacol.[3]

Mechanism: Upon exposure to UV light (e.g., from sunlight), benzophenone is excited to a

triplet diradical state. This highly reactive species abstracts a hydrogen atom from isopropanol,

forming a diphenyl ketyl radical and an isopropanol radical. Two diphenyl ketyl radicals then

dimerize to form the stable benzopinacol product.
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Reagent/Materi
al

Quantity
Molar Mass (
g/mol )

Moles Notes

Benzophenone 10.0 g 182.22 0.055

2-Propanol

(Isopropanol)
100 mL - - Reagent grade

Glacial Acetic

Acid
1-2 drops - - Catalyst

500 mL

Erlenmeyer

Flask

1 - - Must be sealable

Rubber Stopper 1 - -

Protocol:

Preparation: Dissolve 10.0 g of benzophenone in 100 mL of 2-propanol in a 500 mL

Erlenmeyer flask. Gentle warming in a water bath may be required to facilitate dissolution.

Acidification: Add one to two drops of glacial acetic acid to the solution.

Photoreaction: Stopper the flask tightly and place it in direct sunlight. The reaction is

complete when a significant quantity of white, crystalline benzopinacol has precipitated. This

may take several days to a week, depending on the intensity of the sunlight. The formation of

crystals is often accelerated by occasionally scratching the inside of the flask.

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

Washing: Wash the crystals with a small amount of cold isopropanol to remove any

unreacted benzophenone.

Drying: Allow the product to air-dry completely. The expected yield of benzopinacol is

typically high.
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Part B: Acid-Catalyzed Rearrangement to 3,3-Diphenyl-2-
butanone (Benzopinacolone)
This step is the classic pinacol rearrangement of the synthesized benzopinacol. The reaction is

catalyzed by a small amount of acid, typically using iodine in glacial acetic acid, which

generates hydriodic acid in situ.[4][5]

Mechanism: The pinacol-pinacolone rearrangement is initiated by the protonation of one of the

hydroxyl groups of the 1,2-diol, which then departs as a water molecule to form a stable tertiary

carbocation.[1][6] This is followed by a 1,2-migratory shift of one of the adjacent phenyl groups.

The migration of a phenyl group is favored over a methyl group (if present) due to its greater

migratory aptitude.[6] This rearrangement results in a new, resonance-stabilized carbocation.

Finally, deprotonation of the remaining hydroxyl group forms the stable ketone product.[7][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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